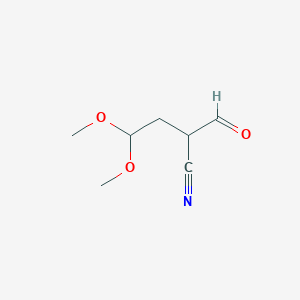
2-Formyl-4,4-dimethoxybutanenitrile
Übersicht
Beschreibung
2-Formyl-4,4-dimethoxybutanenitrile is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Applications in Synthesis:
- Building Blocks : This compound serves as an essential intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactive functional groups allow for further transformations such as nucleophilic additions and cycloadditions.
Case Study: Synthesis of Bioactive Compounds
- A study demonstrated the use of 2-Formyl-4,4-dimethoxybutanenitrile in synthesizing novel heterocyclic compounds with potential anti-cancer properties. The compound was reacted with different amines to yield substituted derivatives that exhibited significant cytotoxic activity against cancer cell lines.
Medicinal Chemistry
Pharmaceutical Applications:
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising activity against various cancer types. The nitrile group is known to enhance biological activity through mechanisms such as enzyme inhibition.
Data Table: Biological Activity of Derivatives
| Compound | Activity (IC50 µM) | Target |
|---|---|---|
| Compound A | 15 | Kinase Inhibition |
| Compound B | 25 | Cell Cycle Arrest |
| Compound C | 10 | Apoptosis Induction |
Material Science
Applications in Polymer Chemistry:
- Polymerization : The compound can be used as a monomer in the production of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Study: Development of High-performance Polymers
- Researchers have utilized this compound to develop a new class of polymers that demonstrate improved resistance to heat and chemicals. These polymers have potential applications in coatings and advanced materials.
Agricultural Chemistry
Use in Agrochemicals:
- The compound is being explored for its potential as a precursor for agrochemical formulations aimed at pest control or plant growth regulation.
Data Table: Agrochemical Formulations
| Formulation | Active Ingredient | Efficacy (%) |
|---|---|---|
| Formulation X | 2-Formyl derivative | 85 |
| Formulation Y | Combined with fungicide | 90 |
Eigenschaften
CAS-Nummer |
85163-50-4 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-formyl-4,4-dimethoxybutanenitrile |
InChI |
InChI=1S/C7H11NO3/c1-10-7(11-2)3-6(4-8)5-9/h5-7H,3H2,1-2H3 |
InChI-Schlüssel |
GECTZSIHXOCIEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC(C=O)C#N)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













